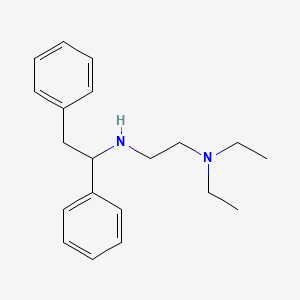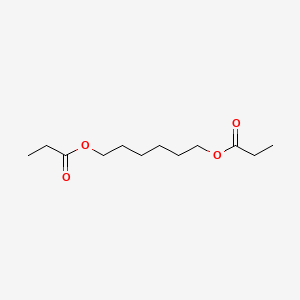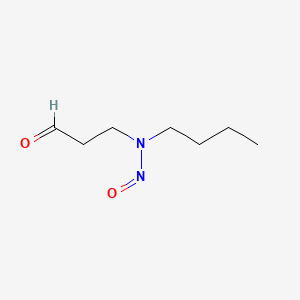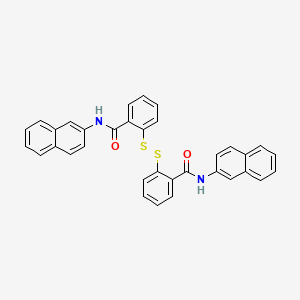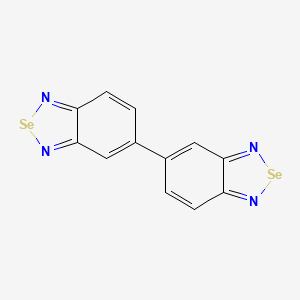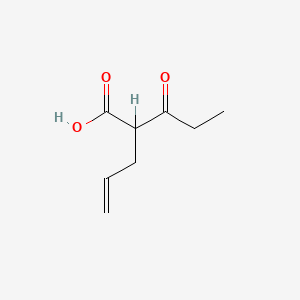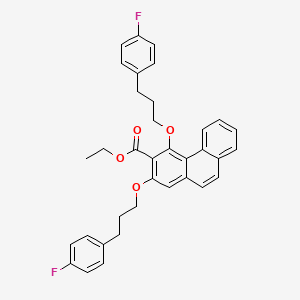
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenanthrene core substituted with ethyl, fluorophenyl, and propoxy groups, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the phenanthrene core, followed by the introduction of the ethyl, fluorophenyl, and propoxy groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenated precursors, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.
化学反応の分析
Types of Reactions
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenanthrene derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
科学的研究の応用
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry: The compound can be used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: This compound shares some structural similarities but differs in the substitution pattern and functional groups.
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate: Another related compound with a different core structure and functional groups.
Uniqueness
Ethyl 2,4-bis(3-(4-fluorophenyl)propoxy)-3-phenanthrenecarboxylate is unique due to its specific substitution pattern and the presence of both fluorophenyl and propoxy groups
特性
CAS番号 |
59873-12-0 |
|---|---|
分子式 |
C35H32F2O4 |
分子量 |
554.6 g/mol |
IUPAC名 |
ethyl 2,4-bis[3-(4-fluorophenyl)propoxy]phenanthrene-3-carboxylate |
InChI |
InChI=1S/C35H32F2O4/c1-2-39-35(38)33-31(40-21-5-7-24-11-17-28(36)18-12-24)23-27-16-15-26-9-3-4-10-30(26)32(27)34(33)41-22-6-8-25-13-19-29(37)20-14-25/h3-4,9-20,23H,2,5-8,21-22H2,1H3 |
InChIキー |
WDAZXNCCRYPGME-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C2C=CC3=CC=CC=C3C2=C1OCCCC4=CC=C(C=C4)F)OCCCC5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12796997.png)

![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797007.png)
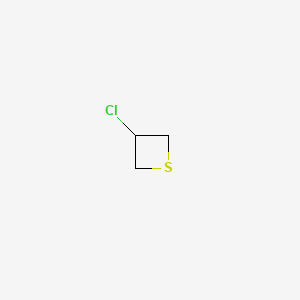
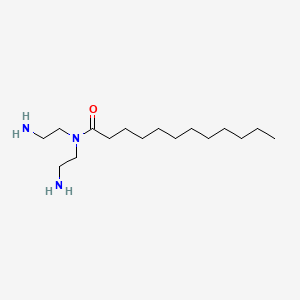
![3-Pyridinecarbonitrile, 1-butyl-5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-](/img/structure/B12797021.png)
